molecular formula C8H8BrNO B8469713 3-Bromo-5-oxetan-2-yl-pyridine

3-Bromo-5-oxetan-2-yl-pyridine

Cat. No.: B8469713
M. Wt: 214.06 g/mol
InChI Key: FGQDNPMCXLOTAO-UHFFFAOYSA-N
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Description

3-Bromo-5-oxetan-2-yl-pyridine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-5-(oxetan-2-yl)pyridine

InChI

InChI=1S/C8H8BrNO/c9-7-3-6(4-10-5-7)8-1-2-11-8/h3-5,8H,1-2H2

InChI Key

FGQDNPMCXLOTAO-UHFFFAOYSA-N

Canonical SMILES

C1COC1C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of trimethylsulfoxonium iodide (CAS#1774-47-6, 6.38 g, 29.0 mmol) in tert-butanol (20 mL), was added potassium tert-butoxide (3.25 g, 29.0 mmol). The reaction was heated to 50° C. and permitted to stir for 15 min. A solution of 3-bromo-5-oxiranyl-pyridine (2.9 g, 14.50 mmol) in tert-butanol (20 mL) was then added slowly to the reaction. The reaction was permitted to stir at 50° C. for 16 hr. The reaction mixture was cooled to 0° C., quenched with brine, and diluted with diethyl ether. The layers were separated and the aqueous layer was extracted with diethyl ether two additional times. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford 3-bromo-5-oxetan-2-yl-pyridine; MS: (ES+) m/z 214.3 (M+H)+.
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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